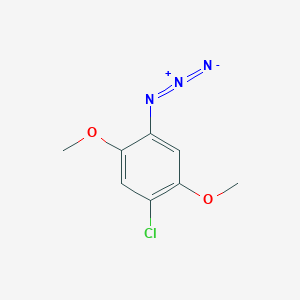
1-Azido-4-chloro-2,5-dimethoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Azido-4-chloro-2,5-dimethoxybenzene is an organic compound with the molecular formula C8H8ClN3O2 It is a derivative of benzene, featuring azido, chloro, and methoxy functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Azido-4-chloro-2,5-dimethoxybenzene typically involves the following steps:
Starting Material: The synthesis begins with 4-chloro-2,5-dimethoxybenzene.
Azidation: The azido group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing continuous flow reactors for efficient production.
化学反応の分析
Types of Reactions
1-Azido-4-chloro-2,5-dimethoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methoxy groups can be oxidized under specific conditions to form corresponding aldehydes or acids.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in DMF.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products Formed
Substitution: Various azido derivatives.
Reduction: 4-chloro-2,5-dimethoxyaniline.
Oxidation: 4-chloro-2,5-dimethoxybenzaldehyde or 4-chloro-2,5-dimethoxybenzoic acid.
科学的研究の応用
1-Azido-4-chloro-2,5-dimethoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of azido group reactivity and its interactions with biological molecules.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Azido-4-chloro-2,5-dimethoxybenzene primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions, forming triazoles, which are important in click chemistry. The chloro and methoxy groups can also participate in various chemical transformations, contributing to the compound’s overall reactivity .
類似化合物との比較
Similar Compounds
1-Azido-4-chlorobenzene: Lacks the methoxy groups, making it less reactive in certain chemical reactions.
4-Chloro-2,5-dimethoxybenzene: Lacks the azido group, limiting its applications in azide-specific reactions.
1-Azido-2,4-dimethoxybenzene: Similar structure but different substitution pattern, affecting its reactivity and applications
Uniqueness
1-Azido-4-chloro-2,5-dimethoxybenzene is unique due to the presence of all three functional groups (azido, chloro, and methoxy) on the benzene ring. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research .
生物活性
1-Azido-4-chloro-2,5-dimethoxybenzene is an organic compound with significant potential in medicinal chemistry and material science due to its unique structural features. This compound contains an azido group (-N₃), a chloro group (-Cl), and two methoxy groups (-OCH₃) on a benzene ring, which contribute to its reactivity and biological activity.
- Molecular Formula : C₈H₈ClN₃O₂
- Molecular Weight : 201.62 g/mol
- Structural Features :
- Azido group enhances reactivity.
- Chloro and methoxy groups influence electronic properties.
The biological activity of this compound can be attributed to its ability to participate in various chemical transformations, particularly through the azido group, which can undergo cycloaddition reactions. This property makes it a useful precursor for synthesizing more complex bioactive molecules.
Anticancer Activity
Recent studies have evaluated the anticancer potential of compounds related to this compound. For instance, derivatives of this compound have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | MDA-MB-231 | 6.23 | Induces apoptosis via caspase activation |
| Compound B | PC3 | 5.64 | Inhibits tubulin polymerization |
| Compound C | HL-60 | 0.16 | Promotes nuclear condensation |
These findings suggest that modifications to the azido compound can lead to enhanced biological activity, particularly in cancer treatment.
Interaction with Biological Targets
This compound has been investigated for its interactions with various biological receptors. For example, its binding affinity to the Pregnane X Receptor (PXR), which plays a crucial role in drug metabolism and detoxification processes, has been highlighted in recent research . The compound's structural features allow it to modulate PXR activity, potentially impacting drug metabolism pathways.
Study 1: Anticancer Evaluation
In a study conducted on several derivatives of this compound, researchers observed significant anticancer activity across multiple cell lines. The derivatives were tested for their ability to induce apoptosis and inhibit cell proliferation:
- Methodology : Flow cytometry was used to assess cell cycle progression and apoptosis.
- Results : Compounds exhibited IC50 values ranging from 0.16 μM to 11.8 μM across different cancer cell lines, demonstrating their potential as anticancer agents .
Study 2: Mechanistic Insights
Another study focused on the mechanism of action of related azido compounds. The researchers found that these compounds could disrupt tubulin assembly in cancer cells:
特性
分子式 |
C8H8ClN3O2 |
|---|---|
分子量 |
213.62 g/mol |
IUPAC名 |
1-azido-4-chloro-2,5-dimethoxybenzene |
InChI |
InChI=1S/C8H8ClN3O2/c1-13-7-4-6(11-12-10)8(14-2)3-5(7)9/h3-4H,1-2H3 |
InChIキー |
XVEFCTMXKNQYEU-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1N=[N+]=[N-])OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















